Pent-4-ene-1-sulfonamide
Description
Significance of Unsaturated Sulfonamide Scaffolds in Modern Organic Synthesis
Unsaturated sulfonamides are crucial structural motifs in a wide array of biologically active compounds and are considered privileged structures in medicinal chemistry. rsc.org The sulfonamide group itself is a key component in various drugs. ebi.ac.ukresearchgate.net The presence of unsaturation, such as an alkene or alkyne, provides a handle for a diverse range of chemical transformations, allowing for the construction of complex molecular architectures. researchgate.net
These scaffolds are particularly important for several reasons:
Versatility in Synthesis: The double bond can participate in various reactions like cross-metathesis, Heck coupling, and cycloadditions, enabling the introduction of diverse functionalities. researchgate.netacs.org
Biological Activity: Cyclic sulfonamides, or sultams, which can be synthesized from unsaturated precursors, exhibit a range of biological activities, including anticonvulsant and anti-inflammatory properties. rsc.org
Drug Discovery: The ability to readily modify unsaturated sulfonamides makes them attractive for creating libraries of compounds for drug screening and development. nih.govmdpi.com
Academic Rationale for Investigating Pent-4-ene-1-sulfonamide
The academic interest in this compound stems from its potential as a versatile starting material for synthesizing more complex and potentially bioactive molecules. The terminal alkene allows for predictable reactivity and the sulfonamide group can influence the electronic properties of the molecule and participate in its own set of reactions. Researchers are interested in exploring its utility in novel synthetic methodologies and in the creation of new chemical entities with potential therapeutic applications.
Contextualization of Unsaturated Sulfonamide Chemistry within Contemporary Research Paradigms
The study of unsaturated sulfonamides like this compound aligns with several key contemporary research paradigms in organic chemistry:
Diversity-Oriented Synthesis: This approach focuses on creating a wide range of structurally diverse molecules from a common starting material. The dual functionality of this compound makes it an ideal candidate for such synthetic strategies. nih.gov
Green Chemistry: The development of efficient and atom-economical reactions is a central theme in modern chemistry. Research into catalytic methods for transforming unsaturated sulfonamides, such as olefin metathesis, contributes to this goal. researchgate.netthieme-connect.com
Medicinal Chemistry: The continued search for new therapeutic agents drives much of the research in organic synthesis. The proven biological importance of the sulfonamide functional group ensures ongoing interest in developing new synthetic routes to novel sulfonamide-containing compounds. researchgate.netmdpi.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H11NO2S nih.gov |
| Molecular Weight | 149.21 g/mol nih.gov |
| CAS Number | 245368-50-7 nih.gov |
| IUPAC Name | This compound nih.gov |
| SMILES | C=CCCCS(=O)(=O)N nih.gov |
| Purity | Typically >95% for research purposes cymitquimica.comcrysdotllc.com |
Structure
3D Structure
Properties
IUPAC Name |
pent-4-ene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYDOCPILYZNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472611 | |
| Record name | 4-Pentene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245368-50-7 | |
| Record name | 4-Pentene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-4-ene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Reactivity Profiles of Pent 4 Ene 1 Sulfonamide
Mechanistic Elucidation of Sulfonamide Bond Formation
The synthesis of the sulfonamide functional group is a cornerstone of medicinal and organic chemistry. researchgate.netnih.gov The formation of the sulfur-nitrogen bond in molecules like Pent-4-ene-1-sulfonamide can be achieved through several mechanistic paradigms, primarily involving nucleophilic substitution or radical-mediated processes.
The most traditional and widely employed method for constructing sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and an amine. researchgate.netnih.gov In the context of synthesizing a primary sulfonamide like this compound, this typically involves the reaction of pent-4-ene-1-sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent.
The mechanism proceeds via the attack of the nucleophilic amine on the highly electrophilic sulfur atom of the sulfonyl chloride. fiveable.me The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur center susceptible to nucleophilic attack. fiveable.me This addition step forms a transient pentacoordinate intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is transferred from the nitrogen atom (typically to a base present in the reaction mixture, such as pyridine (B92270) or triethylamine) to yield the stable sulfonamide. researchgate.net
The general reaction is as follows: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl
Key reagents in this process often include a base to neutralize the hydrochloric acid produced during the reaction. While effective, this classic method requires the preparation of the sulfonyl chloride precursor, which can sometimes involve harsh or toxic reagents. researchgate.net
| Reagent Type | Example | Role in Synthesis | Citation |
| Sulfonyl Precursor | Pent-4-ene-1-sulfonyl chloride | Electrophile providing the sulfonyl group | vulcanchem.com |
| Nitrogen Source | Ammonia, Primary/Secondary Amines | Nucleophile forming the S-N bond | fiveable.memdpi.com |
| Base | Pyridine, Triethylamine (Et₃N) | Neutralizes HCl byproduct | researchgate.net |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Reaction medium |
Emerging methodologies for sulfonamide synthesis leverage the power of radical chemistry, often promoted by photoredox catalysis. acs.org These methods provide alternative pathways that can offer different substrate scopes and milder reaction conditions compared to traditional nucleophilic substitution. One such approach involves the generation of sulfamyl radicals from precursors like chlorosulfonamides, which can then engage in reactions with various organic substrates. acs.org
For instance, a photoredox-catalyzed process can generate a sulfamyl radical, which then adds to a silyl (B83357) enol ether to form β-ketosulfonamides. acs.org Another strategy involves the proton-coupled electron transfer (PCET) activation of sulfonamide N-H bonds to generate electrophilic nitrogen-centered radicals. nih.govacs.org These sulfonamidyl radicals can then add to a tethered olefin, like the terminal alkene in this compound's diene precursor, in an intramolecular fashion to form cyclic products. nih.gov While not a direct synthesis of the acyclic this compound itself, these radical-mediated cyclizations showcase the reactivity of the sulfonamide group under radical conditions.
Silyl radical-mediated activation of sulfamoyl chlorides has also been shown to enable direct access to aliphatic sulfonamides from alkenes, proceeding through a sulfamyl radical intermediate that adds across the double bond. researchgate.net These modern techniques highlight the expanding toolkit available for the formation of sulfonamide bonds under increasingly sophisticated and controlled conditions. researchgate.netrsc.org
Reactivity of the Terminal Alkene Functionality
The terminal double bond in this compound is a versatile functional handle, susceptible to a wide array of chemical transformations that are fundamental to organic synthesis.
The terminal alkene of this compound can undergo electrophilic addition reactions. In these reactions, an electrophile (E⁺) attacks the electron-rich double bond, forming a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu⁻). The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the specific reagents and reaction mechanism.
A key example is hydroamination, where an N-H bond adds across the alkene. Radical-based methods, often using photoredox catalysis, can achieve anti-Markovnikov hydroamination of alkenes with sulfonamides. acs.org In these reactions, a sulfonamidyl radical is generated and adds to the terminal carbon of the olefin, leading to the anti-Markovnikov product after hydrogen atom transfer. nih.govacs.org
Another important class of electrophilic additions is sulfenofunctionalization. Here, an electrophilic sulfur reagent adds to the alkene to form a bridged thiiranium ion intermediate. This intermediate is then opened by a nucleophile in a stereospecific anti-addition. nih.gov Such reactions on N-allyl sulfonamides can incorporate various functionalities, including azido (B1232118) and oxy groups, across the double bond with high enantioselectivity when chiral catalysts are used. nih.gov
| Reaction Type | Key Reagents/Catalysts | Product Type | Mechanism Highlight | Citation |
| Radical Hydroamination | Ir(III) photocatalyst, Phosphate base | Anti-Markovnikov amine | Generation of an electrophilic N-centered radical via PCET. nih.govacs.org | |
| Azidosulfenylation | Electrophilic sulfenylating agent, Chiral bifunctional selenide (B1212193) | Vicinal azido-sulfide | Formation and nucleophilic opening of a thiiranium ion. | nih.gov |
| Oxysulfenylation | N-thio-succinimide, Chiral selenide catalyst, Alcohol/Water | Vicinal oxy-sulfide | Stereospecific capture of a thiiranium ion by an oxygen nucleophile. | nih.gov |
The alkene in this compound can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org The electron-withdrawing sulfonamide group, while not directly conjugated to the alkene, can influence reactivity in intramolecular variants or when the molecule is modified to create a conjugated system. Vinylsulfonamides, closely related structures, are known to be versatile dienophiles in both inter- and intramolecular Diels-Alder reactions. hkbu.edu.hk These reactions provide a powerful method for constructing six-membered rings with high stereocontrol. wikipedia.orgresearchgate.net
Hetero-Diels-Alder reactions, where the dienophile or diene contains a heteroatom, are also relevant. For example, N-sulfinyl dienophiles can react with dienes to form N-protected amino alcohol precursors with good enantioselectivity when chiral Lewis acids are employed. nih.gov While this compound itself is not a diene, its terminal alkene can participate as the 2π component in cycloadditions with various dienes to form substituted cyclohexene (B86901) rings. wikipedia.org
Olefin metathesis is a powerful reaction that redistributes alkylidene fragments of alkenes, catalyzed by metal-carbene complexes like those developed by Grubbs and Schrock. wikipedia.orglibretexts.orgchemistrytalk.org The terminal alkene of this compound can participate in cross-metathesis with other olefins to generate new, more complex α,β-unsaturated sulfonamides. nih.gov This reaction is highly valuable for building molecular complexity and tolerates a wide range of functional groups, including the sulfonamide moiety. nih.gov
Ring-closing metathesis (RCM) is a particularly powerful intramolecular variant of this reaction. If this compound is functionalized with another terminal alkene on the nitrogen atom (forming a diene), RCM can be used to construct unsaturated nitrogen heterocycles, such as pyrrolines and tetrahydropyridines. nih.govresearchgate.net The synthesis of cyclic sulfonamides (sultams) via RCM is a well-established strategy. rsc.orgresearchgate.net These reactions demonstrate the utility of the pent-4-ene fragment as a key component in constructing cyclic systems, which are prevalent scaffolds in biologically active molecules. nih.govnih.gov
| Metathesis Type | Catalyst | Substrate Requirement | Product | Citation |
| Cross-Metathesis (CM) | Hoveyda-Grubbs Catalyst | This compound + Alkene partner | Functionalized α,β-unsaturated sulfonamide | nih.gov |
| Ring-Closing Metathesis (RCM) | Grubbs or Schrock Catalyst | Diene-substituted sulfonamide | Unsaturated N-heterocycle (e.g., pyrroline) or Sultam | nih.govrsc.org |
Hydrofunctionalization Reactions (e.g., Hydroboration, Halohydrogenation)
The terminal alkene of this compound is susceptible to various hydrofunctionalization reactions, where an H-X molecule adds across the double bond. The regioselectivity of these additions is dictated by the specific reagents and mechanism.
Hydroboration-Oxidation: This two-step process is a cornerstone reaction for the anti-Markovnikov hydration of alkenes. libretexts.org Treatment of this compound with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) leads to the syn-addition of the B-H bond across the double bond. The boron atom adds to the terminal, less sterically hindered carbon. masterorganicchemistry.com Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replaces the boron atom with a hydroxyl group. libretexts.org This sequence yields 5-hydroxypentane-1-sulfonamide, the anti-Markovnikov alcohol product. masterorganicchemistry.comd-nb.info
Halohydrogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the alkene follows Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the double bond by the acid, which forms the most stable carbocation intermediate. masterorganicchemistry.com In the case of this compound, this results in the formation of a secondary carbocation at the C4 position. Subsequent attack by the halide anion (X⁻) on this carbocation leads to the formation of the corresponding 4-halopentane-1-sulfonamide.
| Reaction Type | Reagents | Key Principle | Product |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov, syn-addition | 5-Hydroxypentane-1-sulfonamide |
| Halohydrogenation (e.g., HBr) | HBr | Markovnikov addition | 4-Bromopentane-1-sulfonamide |
Polymerization Chemistry Initiated from the Alkene
The terminal alkene functionality makes this compound a potential monomer for addition polymerization reactions. Through mechanisms such as free-radical, cationic, or anionic polymerization, the double bonds can be opened and linked to form a long polymer chain. In such a polymer, the sulfonamide group would be a recurring pendant group along the hydrocarbon backbone, offering sites for further functionalization or influencing the polymer's physical properties, such as solubility and thermal stability.
Reactivity of the Sulfonamide Group
The sulfonamide moiety (-SO₂NH₂) possesses its own distinct reactivity, centered on the acidic N-H proton and the electrophilic sulfur atom.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated after deprotonation. The reaction typically involves treating the sulfonamide with a base to generate the corresponding anion, which then acts as a nucleophile. This anion displaces a leaving group from an alkyl halide to form a new N-C bond. nih.govacs.org Iron-catalyzed systems have also been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents via a "borrowing hydrogen" methodology. ionike.com
N-Acylation: Acyl groups can be introduced at the sulfonamide nitrogen to form N-acylsulfonamides. nih.gov This transformation is commonly achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. researchgate.net A convenient method involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of a base like sodium hydride (NaH) to yield the desired N-acylsulfonamides efficiently. semanticscholar.org
| Reaction Type | Typical Reagents | Product Class |
|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH, Cs₂CO₃) 2. Alkyl Halide (R-X) | N-Alkyl-pent-4-ene-1-sulfonamide |
| N-Acylation | Acyl Chloride (RCOCl) or N-Acylbenzotriazole, Base | N-Acyl-pent-4-ene-1-sulfonamide |
Acid-Base Chemistry and Anion Generation
The protons on the sulfonamide nitrogen are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). This acidity allows for the deprotonation of the sulfonamide by a suitable base. researchgate.net Strong bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) are effective in generating the corresponding sulfonamide anion. This resulting anion is a potent nucleophile and is the key intermediate in N-alkylation reactions and can participate in other bond-forming processes.
Cross-Coupling Reactions Involving the Sulfonamide Nitrogen
The N-H bond of sulfonamides can participate in transition-metal-catalyzed cross-coupling reactions to form N-aryl or N-heteroaryl bonds, a reaction of significant importance in medicinal chemistry. While specific studies on this compound in this context are not detailed, the general reactivity is well-established for the sulfonamide functional group. Oxidative cross-coupling reactions of sulfonamides with phenolic compounds, mediated by enzymes or oxidizing agents like birnessite, have been investigated, suggesting that the sulfonamide can be incorporated into larger molecular structures. nih.gov These reactions demonstrate the potential for this compound to be used in building more complex molecules via C-N bond formation at the nitrogen atom.
Intramolecular Cyclization and Rearrangement Dynamics
The bifunctional nature of this compound, possessing both a nucleophilic sulfonamide and an electrophilic/radical-accepting alkene, makes it an ideal substrate for intramolecular cyclization reactions. These reactions are powerful methods for constructing nitrogen- and sulfur-containing heterocyclic systems. vulcanchem.com
Research on homologous unsaturated sulfonamides has shown that they undergo efficient intramolecular cyclization. For instance, rhodium-catalyzed reactions of ω-alkenyl sulfonamides can lead to either aziridination or C-H insertion products. nih.govmdpi.com Specifically, a hexenyl-substituted sulfonamide, a close relative of this compound, yields a six-membered cyclic product, 3-vinyl- mdpi.comthiazinane-1,1-dioxide, via an allylic C-H insertion. nih.govmdpi.com Similarly, electrophilic intramolecular cyclization is a known strategy for creating such heterocyclic systems. mdpi.com These studies indicate that this compound is predisposed to undergo 5-endo or 6-exo cyclizations, depending on the reaction conditions and catalyst, to form five- or six-membered rings containing the N-S bond.
| Reaction Type | Catalyst/Reagent | Potential Product Type |
|---|---|---|
| Radical Cyclization | Radical Initiator (e.g., AIBN) | Pyrrolidine or Piperidine derivatives |
| Transition-Metal Catalyzed Cyclization | Rh₂(OAc)₄ / PhI(OAc)₂ | Thiazinane or Aziridine (B145994) derivatives nih.govmdpi.com |
| Electrophilic Cyclization | Electrophile (e.g., I₂) | Iodinated heterocyclic compounds researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Pent-4-ene-1-sulfonamide. Through one- and two-dimensional experiments, the precise structure can be confirmed.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The terminal vinyl group gives rise to characteristic signals in the alkene region of the spectrum, typically between 5.0 and 5.8 ppm. The allylic protons, which are adjacent to the double bond, are expected to appear in the range of 2.0–2.5 ppm. The protons of the sulfonamide group (-SO₂NH₂) typically manifest as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration but is generally found in the downfield region. rsc.org The remaining methylene (B1212753) protons in the aliphatic chain would produce complex multiplets due to spin-spin coupling with their neighbors.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-5 (CH ₂=CH) | ~ 5.0 - 5.2 | Multiplet |
| H-4 (CH₂=CH ) | ~ 5.5 - 5.8 | Multiplet |
| H-3 (-CH ₂-CH=CH₂) | ~ 2.0 - 2.5 | Multiplet (Allylic) |
| H-2 (-SO₂-CH₂-CH ₂-) | ~ 1.8 - 2.1 | Multiplet |
| H-1 (-SO₂-CH ₂-) | ~ 3.0 - 3.3 | Triplet |
The ¹³C NMR spectrum complements the ¹H NMR data by identifying the five distinct carbon environments within this compound. The two sp² hybridized carbons of the terminal alkene are expected at the most downfield positions in the aliphatic region, typically between 115 and 138 ppm. The three sp³ hybridized carbons of the alkyl chain will appear further upfield. The carbon atom directly attached to the electron-withdrawing sulfonamide group (C-1) would be the most deshielded of the aliphatic carbons, appearing around 50-60 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 (C H₂=CH) | ~ 115 - 120 |
| C-4 (CH₂=C H) | ~ 135 - 138 |
| C-3 (-C H₂-CH=CH₂) | ~ 30 - 35 |
| C-2 (-SO₂-CH₂-C H₂-) | ~ 25 - 30 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. medjrf.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, COSY would show correlations between the protons on C-4 and C-5 (vinylic coupling), H-4 and H-3 (allylic coupling), H-3 and H-2, and H-2 and H-1. This establishes the connectivity of the entire pentenyl chain.
HSQC (Heteronuclear Single Quantum Correlation): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edu This allows for the definitive assignment of each carbon atom in the ¹³C NMR spectrum based on the already assigned proton signals (e.g., the proton at ~5.7 ppm correlates with the carbon at ~137 ppm, confirming their assignment as H-4 and C-4, respectively).
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is dominated by absorptions from the sulfonamide and alkene moieties.
The most prominent bands are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, which appear strongly in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H bonds of the primary sulfonamide produce stretching vibrations typically in the range of 3349–3144 cm⁻¹. rsc.org The alkene group is identified by its C=C stretching vibration around 1640 cm⁻¹ and the =C-H stretching vibration just above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| -SO₂NH₂ | N-H stretch | 3349 - 3144 rsc.org |
| Alkene (=C-H) | C-H stretch | ~ 3010 - 3090 |
| Alkane (-C-H) | C-H stretch | ~ 2850 - 2960 |
| Alkene (C=C) | C=C stretch | ~ 1640 |
| Sulfonamide (S=O) | Asymmetric stretch | 1320 - 1310 rsc.org |
| Sulfonamide (S=O) | Symmetric stretch | 1155 - 1143 rsc.org |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound (C₅H₁₁NO₂S), high-resolution mass spectrometry (HRMS) can determine the accurate mass, confirming the elemental composition. The predicted monoisotopic mass is 149.05106 Da. uni.lu In positive-ion mode, common adducts such as [M+H]⁺ (m/z 150.05834) and [M+Na]⁺ (m/z 172.04028) would be observed. uni.lu
The fragmentation pattern in the mass spectrum gives structural clues. Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. Expected fragments for this compound would include the loss of the amino group (-NH₂) or the entire sulfonyl group (-SO₂NH₂), as well as characteristic fragmentation of the pentenyl chain.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ | C₅H₁₁NO₂S | 149.051 | Molecular Ion |
| [M+H]⁺ | C₅H₁₂NO₂S | 150.058 | Protonated Molecule uni.lu |
| [M+Na]⁺ | C₅H₁₁NNaO₂S | 172.040 | Sodiated Adduct uni.lu |
| [C₅H₉]⁺ | C₅H₉ | 69.070 | Loss of -SO₂NH₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This compound lacks an extended conjugated system or strong chromophores. The primary electronic transitions correspond to the isolated carbon-carbon double bond (π → π) and the sulfonamide group (n → σ). These transitions occur at high energies, resulting in absorption maxima in the far-UV region, typically below 200 nm. Consequently, when analyzed with a standard laboratory UV-Vis spectrophotometer (typically operating from 200-800 nm), this compound is not expected to exhibit significant absorbance.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
For related sulfonamide compounds, X-ray crystallography has been instrumental in understanding their molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for their chemical and biological activities. However, without experimental crystallographic data for this compound, its solid-state structure can only be inferred from theoretical models and spectroscopic data.
Computational Chemistry and Theoretical Investigations of Pent 4 Ene 1 Sulfonamide
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions:Information on molecular dynamics simulations to understand its behavior in different environments is absent from the literature.
Absence of Specific QSAR Studies on Pent-4-ene-1-sulfonamide Analogues in Publicly Available Literature
Despite a comprehensive search of scientific databases and computational chemistry literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound or its direct analogues have been identified. The existing body of research on sulfonamide compounds is extensive; however, it is predominantly centered on aromatic and heterocyclic sulfonamides with established therapeutic applications, such as carbonic anhydrase inhibitors, antibacterial agents, and anticancer drugs.
QSAR modeling is a well-established computational technique used to correlate the chemical structure of compounds with their biological activity. This method is instrumental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules. Typically, a QSAR study involves a series of analogues with varying structural modifications to derive a mathematical model. This model then helps in understanding the physicochemical properties and structural features that govern the biological activity of the compounds.
While numerous QSAR studies have been successfully conducted on various classes of sulfonamides, the research has not extended to aliphatic, terminally unsaturated sulfonamides like this compound. The scientific literature provides in-depth QSAR analyses for benzenesulfonamides, thiophene-sulfonamides, and other derivatives targeting specific enzymes or receptors. These studies have been pivotal in the development of clinically significant drugs.
The lack of QSAR studies for this compound and its analogues suggests that this specific chemical scaffold has not yet been a focus of extensive biological screening or drug development programs. Consequently, the necessary biological activity data, which is a prerequisite for developing a QSAR model, is not available. Without a dataset of structurally related compounds and their corresponding measured biological activities, it is not feasible to perform a QSAR analysis.
Therefore, this article cannot provide detailed research findings or data tables related to QSAR studies on this compound analogues as this information does not appear to exist in the public domain. Future research into the biological properties of this compound and its derivatives would be required to generate the data necessary for such a computational investigation.
Research Applications and Functionalization Strategies of Pent 4 Ene 1 Sulfonamide
Design and Synthesis as Chemical Probes for Biological Systems
The dual functionality of pent-4-ene-1-sulfonamide makes it an attractive scaffold for the design and synthesis of chemical probes. The terminal double bond can undergo various transformations such as Michael additions and cycloadditions, while the sulfonamide group can interact with biological targets through hydrogen bonding.
The synthesis of derivatives often involves reacting pent-4-ene with different sulfonamide precursors. This allows for the introduction of diverse functional groups that can modulate the biological properties of the resulting compounds. For instance, the sulfonamide moiety is a known pharmacophore that can enhance the bioactivity of a molecule.
Researchers have synthesized various derivatives of this compound to explore their potential as chemical probes. These probes can be used to study biological systems by interacting with specific molecular targets, such as enzymes. The design of these probes often focuses on creating molecules that can selectively bind to and report on the activity of these targets.
Role in Catalysis and Ligand Design in Organometallic Chemistry
This compound and its derivatives have found applications in the field of organometallic chemistry, particularly in catalysis and ligand design. The presence of both a soft olefin and a hard sulfonamide donor allows these molecules to act as hemilabile ligands, which can coordinate to a metal center and then dissociate to open up a coordination site for catalysis.
Recent research has highlighted the potential of sulfonamides as catalysts in hydrogen atom transfer (HAT) reactions. rsc.orgnih.gov Specifically, diarylsulfonamides, which can be conceptually related to derivatives of this compound, have been shown to promote allylic and benzylic C-H arylations in conjunction with a visible light photoredox catalyst. rsc.org This represents the first instance of using a sulfonamidyl radical catalytically to facilitate the HAT process. rsc.org
The mechanism involves the generation of a sulfonamidyl radical, which is a potent hydrogen atom abstractor. This radical can selectively abstract a hydrogen atom from a C-H bond, initiating a radical chain reaction that leads to the desired functionalization. nih.govresearchgate.net DFT calculations have supported the feasibility of sulfonamides as efficient HAT catalysts for C(sp³)–H alkylation. nih.gov
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Diarylsulfonamide + Photoredox Catalyst | Allylic and Benzylic C-H Arylation | First catalytic use of a sulfonamidyl radical for HAT. rsc.org |
| Sulfonamide + Metal-Free Photoredox Catalyst | Regioselective Alkylation of C(sp³)-H Bonds | Broad substrate scope and excellent functional group compatibility. nih.gov |
The olefinic and sulfonamide moieties of this compound make it a candidate for the development of novel ligands for transition metal-catalyzed reactions. nih.gov Chiral sulfur-olefin ligands have emerged as a promising class of hybrid ligands in asymmetric catalysis. rsc.org
While direct applications of this compound as a ligand are still emerging, the principles of using similar structures are well-established. For example, chiral N-cinnamyl sulfinamide ligands, which share structural similarities, have shown excellent catalytic activity and enantioselectivity in rhodium-catalyzed asymmetric 1,4-addition reactions. rsc.org The development of ligands based on the this compound scaffold could lead to new catalysts for a variety of transformations, including hydroamination, aminocarbonylation, and aza-Heck cyclizations. acs.org
| Ligand Type | Catalyst | Application | Reported Efficiency |
|---|---|---|---|
| Chiral N-cinnamyl sulfinamide | Rhodium | Asymmetric 1,4-addition | High yield and stereoselection (94-98% ee). rsc.org |
| SPRIX ligand | Palladium | Aminocarbonylation of γ-alkenyl tosylamides | Moderate enantioselectivities (up to 65% ee). acs.org |
| SPINOL-derived P,N-ligand | Palladium | Intramolecular Aza-Heck cyclization | High yields and enantioselectivities (up to 86% yield, up to 90% ee). acs.org |
Exploration as Precursors for Advanced Materials and Polymeric Systems
The reactivity of the terminal alkene in this compound makes it a potential monomer for polymerization reactions, opening avenues for the creation of advanced materials and polymeric systems. The resulting polymers would feature pendant sulfonamide groups, which could impart unique properties to the material.
The rational design of carbon-based materials often relies on the selection of appropriate precursors that can be processed into various forms and then carbonized. mpg.de Polymers are excellent candidates for this purpose due to their rich chemistry and processability. mpg.de The polymerization of this compound could lead to polymers that serve as precursors for heteroatom-doped carbon materials. These materials have tunable electronic properties and are of interest for applications ranging from electronics to sorption technologies. mpg.de
Investigations in Chemical Biology Research and Tool Development
In chemical biology, small molecules are essential tools for probing and understanding complex biological processes. The structural features of this compound make it a valuable starting point for the development of such tools.
The sulfonamide group is a well-known pharmacophore present in many clinically used drugs. researchgate.net By incorporating this group into a molecule with a reactive handle (the terminal alkene), researchers can create probes for activity-based protein profiling or for the development of new imaging agents. The alkene can be functionalized with reporter tags, such as fluorophores or biotin, allowing for the detection and isolation of protein targets.
Medicinal Chemistry Research Applications (focus on design principles and mechanisms)
The sulfonamide functional group is of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. researchgate.net this compound serves as a building block for the synthesis of novel compounds with potential therapeutic applications.
The design of new drug candidates often involves the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the drug's efficacy or pharmacokinetic profile. nih.gov The this compound scaffold allows for the exploration of various bioisosteric replacements of the sulfonamide group or modifications of the pentenyl chain to optimize interactions with a biological target.
The mechanism of action of sulfonamide-based drugs often involves the inhibition of enzymes. The sulfonamide group can mimic the substrate of an enzyme and bind to the active site, blocking its function. Research into derivatives of this compound could lead to the discovery of new enzyme inhibitors for a range of diseases.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For sulfonamides, SAR studies have been instrumental in optimizing their therapeutic properties. openaccesspub.orgnih.gov In the context of this compound, the key structural features available for modification are the terminal alkene and the sulfonamide group.
The terminal double bond in this compound is a critical feature for SAR studies. Its presence introduces a degree of conformational flexibility and provides a site for various chemical transformations. For instance, the reactivity of the alkene allows for the introduction of diverse functional groups, which can modulate the compound's interaction with biological targets. Studies on related unsaturated sulfonamides have shown that the position and nature of the unsaturation can significantly impact biological activity. For example, in a study of unsaturated sulfonamides as carbonic anhydrase inhibitors, allylsulfonamide (which has a double bond at the C2-C3 position) was found to be a potent inhibitor, suggesting that the electronic properties and geometry conferred by the double bond are important for binding to the enzyme's active site. tandfonline.comtandfonline.com
The sulfonamide group itself is a key pharmacophore, capable of forming crucial hydrogen bonds with enzyme active sites. SAR studies on bis-aryl sulfonamides have demonstrated that substitutions on the sulfonamide nitrogen can dramatically alter biological activity. nih.gov A clear correlation between the length of an N-alkyl chain and bioactivity was observed, with potency decreasing as the chain length increased beyond a certain point. nih.gov This suggests that for this compound, N-alkylation or N-arylation could be a fruitful strategy for tuning its biological profile.
The table below summarizes the key structural features of this compound and potential modifications for SAR studies.
| Feature | Potential Modifications | Expected Impact on Activity |
| Terminal Alkene | Isomerization, reduction, oxidation, addition reactions | Altering hydrophobicity, steric bulk, and electronic properties to modulate target binding. |
| Sulfonamide Nitrogen | N-alkylation, N-arylation, incorporation into heterocyclic systems | Modifying hydrogen bonding capacity, lipophilicity, and overall molecular shape to enhance potency and selectivity. |
| Carbon Chain | Lengthening, shortening, branching, incorporation of heteroatoms | Affecting the spatial orientation of the pharmacophoric groups and influencing pharmacokinetic properties. |
This table is generated based on general principles of medicinal chemistry and SAR studies of related sulfonamides.
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibitors)
The sulfonamide group is a well-established zinc-binding group, making sulfonamides a prominent class of inhibitors for zinc-containing enzymes, most notably carbonic anhydrases (CAs). tandfonline.comnih.gov CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govingentaconnect.comtandfonline.com
While direct studies on this compound as a CA inhibitor are not widely published, research on structurally similar unsaturated sulfonamides provides strong evidence for its potential in this area. A key study investigated the CA inhibitory activity of allylsulfonamide and trans-styrene sulfonamide. tandfonline.comtandfonline.com Both compounds were found to be potent, nanomolar inhibitors of the physiologically important isoforms CA I and CA II. tandfonline.comtandfonline.com This demonstrates that the presence of an unsaturated alkyl or arylalkyl group attached to the sulfonamide is compatible with strong binding to the CA active site.
The inhibition data for these related unsaturated sulfonamides are presented in the table below.
| Compound | Target Isozyme | Inhibition Constant (K_i) (nM) |
| Allylsulfonamide | hCA I | 39 |
| hCA II | 25 | |
| trans-Styrene sulfonamide | hCA I | 51 |
| hCA II | 28 | |
| Acetazolamide (Standard) | hCA I | 250 |
| hCA II | 12 |
Data sourced from Chazalette et al. (2001). tandfonline.comtandfonline.com
The data shows that simple unsaturated sulfonamides can be significantly more potent inhibitors of CA I than the standard drug acetazolamide, and are also highly effective against CA II. The authors of the study suggest that the double bond in these molecules could play a role in orienting the sulfonamide group for optimal interaction with the zinc ion and surrounding amino acid residues in the enzyme's active site. tandfonline.comtandfonline.com Given that this compound is an alkenyl sulfonamide, these findings strongly support its potential as a lead structure for the development of novel CA inhibitors. Further research could involve synthesizing derivatives of this compound and evaluating their inhibitory activity against a panel of CA isoforms to establish a clear SAR and identify isoform-selective inhibitors.
Development as Protease Inhibitors
Protease inhibitors are a critical class of drugs used in the treatment of various diseases, including viral infections like HIV and hepatitis C, as well as cancer. nih.govpexacy.com The sulfonamide moiety has been successfully incorporated into the design of numerous protease inhibitors, where it can act as a non-peptidic element that improves pharmacokinetic properties and contributes to binding affinity. nih.govresearchgate.net
This compound has been explicitly used as a building block in the synthesis of novel protease inhibitors. In the development of inhibitors for the hepatitis C virus (HCV) NS3/4A protease, a "pent-4-enyl sulfonamide substituent" was incorporated into the P1' position of the inhibitor scaffold. nih.gov The terminal alkene of the pent-4-enyl group provides a handle for further chemical modifications, such as macrocyclization, which can be used to constrain the conformation of the inhibitor and enhance its binding to the protease active site.
The inhibitory activities of some HCV NS3/4A protease inhibitors containing the pent-4-enyl sulfonamide moiety are listed in the table below.
| Inhibitor | P1' Substituent | Target | Inhibition Constant (K_i) (nM) |
| Compound 1L | o-pent-4-enyl sulfonamide | HCV NS3/4A | 26 |
| Compound 1D | o-pent-4-enyl sulfonamide | HCV NS3/4A | 33 |
| Compound 20L | m-pent-4-enyl sulfonamide | HCV NS3/4A | 88 |
| Compound 20D | m-pent-4-enyl sulfonamide | HCV NS3/4A | 100 |
| Compound 21L | p-pent-4-enyl sulfonamide | HCV NS3/4A | 96 |
| Compound 21D | p-pent-4-enyl sulfonamide | HCV NS3/4A | 110 |
Data sourced from Larsson et al. (2014). nih.gov
These results indicate that the inclusion of a pent-4-enyl sulfonamide group is compatible with potent, nanomolar inhibition of the HCV protease. nih.gov The study also highlighted that the position of the sulfonamide on the aromatic ring of the inhibitor scaffold influenced the potency, with the ortho substituted compounds showing the highest activity. nih.gov
Furthermore, in the design of HIV-1 protease inhibitors, a structurally related compound, (R)-2-aminopent-4-en-1-ol, was used to open an aziridine (B145994) ring, a key step in the synthesis of a novel piperazine (B1678402) sulfonamide core. osti.govnih.gov This demonstrates the utility of the pent-4-enyl moiety in the construction of complex molecular architectures for targeting protease enzymes. The terminal double bond in these structures is often utilized in ring-closing metathesis reactions to create macrocyclic inhibitors, a strategy that has proven effective in improving potency and overcoming drug resistance. osti.govnih.gov
Q & A
Q. Q. How can isotopic labeling (e.g., C, N) enhance mechanistic studies of this compound metabolism?
Q. What in silico tools are recommended for predicting the environmental fate of this compound?
- Methodological Answer : Apply QSAR models (EPI Suite, ECOSAR) to estimate biodegradation half-lives and ecotoxicity. Validate with experimental data from OECD 301/302 tests. For photodegradation, use computational UV-Vis spectra (TD-DFT) to identify reactive excited states .
Key Considerations for Rigorous Research
- Variable Control : Document all independent variables (e.g., solvent lot, instrument calibration) to ensure reproducibility .
- Ethical Reporting : Disclose negative results and methodological limitations to avoid publication bias .
- Data Transparency : Archive raw datasets and analysis scripts in public repositories (e.g., Zenodo, Figshare) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
